molecular formula C12H22N4O6 B102961 1,3,4,6-Tetrakis(methoxymethyl)glycoluril CAS No. 17464-88-9

1,3,4,6-Tetrakis(methoxymethyl)glycoluril

Cat. No.: B102961
CAS No.: 17464-88-9
M. Wt: 318.33 g/mol
InChI Key: XGQJGMGAMHFMAO-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrakis(methoxymethyl)glycoluril is a complex heterocyclic compound. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their presence in various biologically active molecules .

Mechanism of Action

Target of Action

It is known to be a cross-linking agent , suggesting that it interacts with various molecular structures, potentially including proteins or polymers, to create cross-links.

Mode of Action

As a cross-linking agent, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril likely interacts with its targets by forming covalent bonds, thereby creating a three-dimensional network of linked molecules . This can result in significant changes to the physical and chemical properties of the target molecules, including increased stability and altered functionality.

Biochemical Pathways

Given its role as a cross-linking agent, it can be inferred that it may influence a variety of biochemical processes by altering the structure and function of target molecules .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific targets it interacts with. As a cross-linking agent, it can induce changes in the physical and chemical properties of target molecules, potentially affecting their stability and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its efficacy as a cross-linking agent may be affected by factors such as pH, temperature, and the presence of other reactive substances.

Preparation Methods

The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril involves multiple steps. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method ensures the formation of the desired imidazole derivative with high yield and purity.

Chemical Reactions Analysis

1,3,4,6-Tetrakis(methoxymethyl)glycoluril undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research:

Comparison with Similar Compounds

1,3,4,6-Tetrakis(methoxymethyl)glycoluril can be compared with other imidazole derivatives like:

These comparisons highlight the unique structural features and diverse applications of this compound.

Properties

IUPAC Name

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJGMGAMHFMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066202
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17464-88-9
Record name MX 270
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URL https://commonchemistry.cas.org/detail?cas_rn=17464-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Customer
Q & A

Q1: What is the role of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in the formulation of powdery paint?

A1: In the provided research paper [], this compound is listed as one of the components in the formulation of a modified fluorite slag-containing powdery paint. While the exact role isn't explicitly described, its presence alongside other additives like the silane coupling agent KH 560 suggests it may contribute to the paint's properties. It's plausible that this compound acts as a crosslinking agent or contributes to the paint's final film properties, such as its mechanical strength, flame retardation, or adhesion. Further research would be needed to confirm its specific function in this application.

Q2: Are there any other materials where this compound is used as an additive, and what properties does it impart?

A2: Yes, besides powdery paint [], the provided research highlights its use in a high-viscosity silicone-acrylic paint []. While the specific mechanism of action isn't detailed, its inclusion alongside other components like expandable graphite, ammonium molybdate, and triglycidyl isocyanurate suggests it contributes to the desired properties of the final paint formulation. These desired properties include enhanced caking, adhesion to the base material, anti-stripping characteristics, and improved resistance to water, acids, alkalis, and weathering. The presence of this compound may enhance the compatibility between the silicone and acrylic components, leading to a more robust and durable paint film.

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